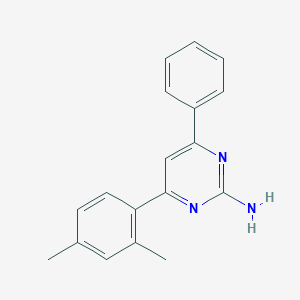
4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine, or 4DM6MPP, is an organic compound with a unique structure that has been studied extensively in recent years due to its potential applications in scientific research. It is a synthetic compound with a relatively low molecular weight, and its structure consists of a dimethylphenyl group attached to a pyrimidin-2-amine moiety. The compound has been studied for its potential use in a variety of biological and chemical applications, and it has been found to possess a variety of biochemical and physiological effects.
科学研究应用
4DM6MPP has been studied for its potential use in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase (MAO), which is responsible for the metabolism of various neurotransmitters. It has also been used as a model compound to study the structure-activity relationships of various drugs, as well as to study the effects of drugs on MAO activity. Additionally, 4DM6MPP has been used to study the effects of oxidative stress on cells, as well as to study the effects of various environmental pollutants on the nervous system.
作用机制
The mechanism of action of 4DM6MPP is not fully understood. It has been hypothesized that 4DM6MPP binds to the active site of MAO, inhibiting its activity. Additionally, 4DM6MPP has been shown to interact with the dopamine transporter, leading to an increase in dopamine levels. Additionally, 4DM6MPP has been found to interact with other proteins involved in the regulation of neurotransmitter levels, such as the serotonin transporter and the norepinephrine transporter.
Biochemical and Physiological Effects
4DM6MPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of MAO, leading to an increase in dopamine levels. Additionally, 4DM6MPP has been found to reduce oxidative stress in cells, as well as to reduce the effects of certain environmental pollutants on the nervous system. Additionally, 4DM6MPP has been found to modulate the activity of various proteins involved in the regulation of neurotransmitter levels.
实验室实验的优点和局限性
The advantages of using 4DM6MPP in laboratory experiments include its relatively low molecular weight and its ability to interact with a variety of proteins involved in the regulation of neurotransmitter levels. Additionally, 4DM6MPP is easy to synthesize and is relatively inexpensive. The main limitation of using 4DM6MPP in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments using this compound.
未来方向
The potential future directions for research on 4DM6MPP include further investigation into its mechanism of action, as well as its potential applications in the treatment of neurological disorders. Additionally, further research could be conducted on the effects of 4DM6MPP on oxidative stress, as well as its ability to interact with other proteins involved in the regulation of neurotransmitter levels. Additionally, further research could be conducted on the effects of 4DM6MPP on the development and progression of neurological disorders, as well as its potential applications in the treatment of these disorders.
合成方法
4DM6MPP can be synthesized using a variety of methods, including the Buchwald-Hartwig amination reaction and the Suzuki-Miyaura cross-coupling reaction. In the Buchwald-Hartwig amination reaction, a primary amine is coupled with an aryl halide using a palladium catalyst. This reaction can be used to synthesize 4DM6MPP from the starting materials 4-methylphenylboronic acid and 2,4-dimethylphenylboronic acid. In the Suzuki-Miyaura cross-coupling reaction, a palladium catalyst is used to couple an aryl halide with an aryl bromide or an aryl iodide. This reaction can be used to synthesize 4DM6MPP from the starting materials 4-methylphenyl bromide and 2,4-dimethylphenyl bromide.
属性
IUPAC Name |
4-(2,4-dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-12-4-7-15(8-5-12)17-11-18(22-19(20)21-17)16-9-6-13(2)10-14(16)3/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTALPMRYNBSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














